3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole
Description
3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole scaffold substituted with a 4-fluorophenyl group. This structure combines the aromaticity of the phenyl ring with the rigidity of the fused bicyclic system, which may influence its physicochemical and biological properties. The compound has been cataloged by CymitQuimica as a secondary amine derivative (Ref: 10-F769714), though its commercial availability is currently discontinued .
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-1-7(2-4-8)11-9-5-13-6-10(9)15-14-11/h1-4,13H,5-6H2 |
InChI Key |
HNXITQYAAUVAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)ON=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), but metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Substituent and Activity Comparison
- Steric Effects : The isopropyl group in the chlorophenyl analog introduces steric bulk, which may hinder molecular packing or enhance hydrophobic interactions in biological targets.
Crystallographic and Conformational Differences
The chlorophenyl-isopropyl analog crystallizes in an 8-membered fused bicyclic system with a dihedral angle of 25.0° between the phenyl ring and the bicyclic core, facilitating columnar stacking via C–H···π interactions .
Comparison with Pyrrolo-Oxazine Derivatives
describes a structurally distinct fluorophenyl-substituted pyrrolo-oxazine compound. While both share the 4-fluorophenyl substituent, the oxazine ring introduces an oxygen atom and an additional epoxy group, significantly altering polarity and hydrogen-bonding capacity. Such differences may render the oxazine derivative more suitable for applications requiring enhanced solubility or metabolic stability .
Biological Activity
3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer effects, mechanisms of action, and other pharmacological activities.
- Molecular Formula : C11H9FN2O
- Molecular Weight : 204.20 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 377.3 °C
- LogP : 0.40
These properties suggest that the compound is a stable organic molecule with potential for diverse biological interactions.
Antitumor Activity
Research indicates that isoxazole derivatives, including pyrrolo[3,4-d]isoxazoles, exhibit notable antitumor activity. A study conducted on various derivatives demonstrated that compounds with similar structures showed significant cytotoxicity against cancer cell lines such as colorectal carcinoma (HCT-116) and prostate cancer (PC3) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5 | 6.3 | HCT-116 |
| 11 | 8.2 | HCT-116 |
| 14 | 5.1 | HCT-116 |
| 4 | 18.1 | PC3 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency.
The mechanisms underlying the anticancer activity of pyrrolo[3,4-d]isoxazoles are multifaceted:
- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells by modulating the expression of critical apoptotic genes such as Bcl-2 and Bax .
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, contributing to their cytotoxic effects .
- Selective Cytotoxicity : Many derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .
Other Pharmacological Activities
In addition to antitumor effects, pyrrolo[3,4-d]isoxazoles have been investigated for other biological activities:
- Antimicrobial Properties : Some derivatives have shown efficacy against various microbial strains.
- Anti-inflammatory Effects : The compounds may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant effects, although further research is needed to confirm these findings .
Case Studies and Research Findings
A significant body of research supports the biological activity of pyrrolo[3,4-d]isoxazole derivatives:
- Cytotoxicity Study : A recent study evaluated the cytotoxicity of several derivatives against HCT-116 and PC3 cells using the MTT assay. It was found that certain compounds demonstrated better activity than the standard drug 5-fluorouracil .
- Gene Expression Analysis : In HL-60 cells treated with specific isoxazole derivatives, a decrease in Bcl-2 expression and an increase in p21^WAF-1 levels were observed, indicating a mechanism involving both apoptosis and cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
